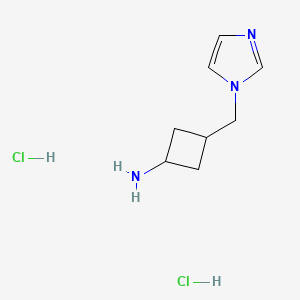![molecular formula C22H27N3O4S B2519198 6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-86-6](/img/structure/B2519198.png)
6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The structure of this compound suggests that it may have been synthesized through a series of reactions involving thieno[2,3-d]pyrimidine intermediates and acylation reactions.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been described in the literature. For instance, a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids involves the reaction of chloro-substituted pyrimidine intermediates with mercaptoacetate esters in the presence of sodium carbonate, followed by further functionalization with various amines and acetylating agents . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, involving key steps such as acylation and amination.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of various substituents can significantly alter the chemical and physical properties of these molecules. X-ray structural analysis has been used to study the structure of similar compounds, which can provide insights into the conformation and stereochemistry of the molecule .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds is influenced by the substituents present on the core structure. For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid leads to the formation of angular isoindole diones, with intermediate products being isolated in some cases . Such reactions are indicative of the potential transformations that the compound may undergo, including acylation and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are determined by their molecular structure. The introduction of various functional groups, such as acetyl or benzoyl groups, can affect properties like solubility, melting point, and reactivity. The compound's behavior in solution can also be studied using techniques like dynamic NMR, which can reveal information about intramolecular rotations and other dynamic processes . These properties are crucial for understanding the compound's potential applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Development
The research on compounds structurally related to 6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide has primarily focused on their synthesis and structural development. A variety of methods have been employed to prepare novel heterocyclic compounds that exhibit promising biological activities. For instance, Bakhite et al. (2005) and Abdel-rahman et al. (2002) synthesized novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds, showcasing the diverse synthetic routes available for developing such complex molecules. These efforts highlight the interest in expanding the chemical space of thieno[2,3-c]pyridine derivatives for further pharmacological exploration (Bakhite, Al‐Sehemi, & Yamada, 2005; Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antimicrobial Activities
Exploring the antimicrobial properties of novel compounds is a critical area of research. The study by Abdel-rahman, Bakhite, and Al-Taifi (2002) on new pyridothienopyrimidines and pyridothienotriazines has contributed valuable insights into the antimicrobial potential of thieno[2,3-c]pyridine derivatives. Such studies are essential for identifying new therapeutic agents against resistant microbial strains, demonstrating the relevance of synthetic chemistry in addressing global health challenges (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Potential in Antiproliferative and Anti-inflammatory Applications
The synthesis and evaluation of novel thieno[2,3-c]pyridine derivatives for antiproliferative and anti-inflammatory activities represent another promising avenue of research. Studies such as those by van Rensburg et al. (2017) on 2-chlorophenyl carboxamide thienopyridines have shown that these compounds can exhibit significant biological activities, including inhibiting cell proliferation. Such findings underscore the potential of thieno[2,3-c]pyridine derivatives in developing new treatments for diseases characterized by unchecked cell growth and inflammation (van Rensburg et al., 2017).
Propiedades
IUPAC Name |
6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-4-5-11-29-16-8-6-7-15(12-16)21(28)24-22-19(20(23)27)17-9-10-25(14(2)26)13-18(17)30-22/h6-8,12H,3-5,9-11,13H2,1-2H3,(H2,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTGQOSHUGFIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione](/img/structure/B2519119.png)
![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519120.png)


![Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate](/img/structure/B2519123.png)
![1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2519124.png)



![2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519131.png)


![1-Methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2519137.png)